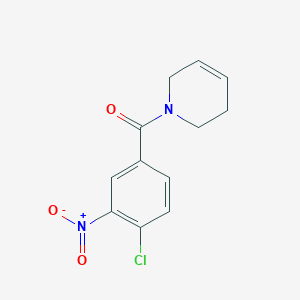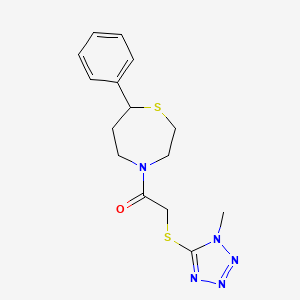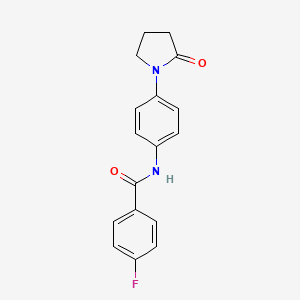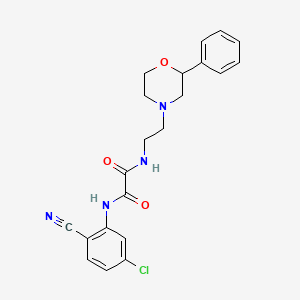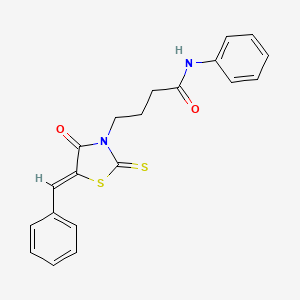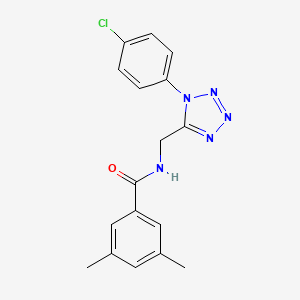
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,5-dimethylbenzamide, also known as compound 1, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It belongs to the class of tetrazole-based compounds, which have been found to possess a wide range of biological activities.
Applications De Recherche Scientifique
Docking Studies and Crystal Structure Analysis
Research on tetrazole derivatives, including compounds with structural similarities to N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,5-dimethylbenzamide, has revealed detailed insights into their docking studies and crystal structures. For instance, studies have determined the crystal structures of certain tetrazole derivatives, providing a foundation for understanding their interactions within biological systems and potential as cyclooxygenase-2 (COX-2) inhibitors. These findings are crucial for drug development, highlighting the compound's relevance in designing anti-inflammatory medications (Al-Hourani et al., 2015).
Synthesis and Antimicrobial Activity
Compounds structurally related to N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,5-dimethylbenzamide have been synthesized and evaluated for their antimicrobial properties. For example, novel pyrazole derivatives have shown promising antimicrobial and anticancer activities, indicating potential applications in developing new therapeutic agents (Hafez et al., 2016).
Neuroprotective Agent Development
Another significant application is in the development of neuroprotective agents for ischemia-reperfusion damage. KR-31543, a compound with a related structure, has been identified as a new neuroprotective agent, undergoing extensive metabolism studies in rats to understand its pharmacokinetics and mechanism of action. Such research is pivotal for advancing treatments for neurodegenerative diseases and stroke recovery (Kim et al., 2002).
Agricultural Applications
The compound's derivatives have also found applications in agriculture, particularly in the formulation of nanoparticles for the sustained release of fungicides. This application is critical for enhancing the efficiency and environmental safety of agricultural practices, reducing the need for frequent pesticide applications, and minimizing their ecological impact (Campos et al., 2015).
Anticancer Agent Exploration
Furthermore, research into the synthesis and pharmacological evaluation of thiadiazoles and thiazoles incorporating pyrazole moiety, closely related to the compound , has shown significant anticancer potential. These studies contribute to the ongoing search for more effective and targeted cancer treatments, highlighting the compound's role in medicinal chemistry and oncology (Gomha et al., 2014).
Propriétés
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c1-11-7-12(2)9-13(8-11)17(24)19-10-16-20-21-22-23(16)15-5-3-14(18)4-6-15/h3-9H,10H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKCSEWNNAWGSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

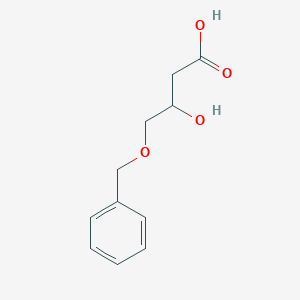
![3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,5-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine](/img/structure/B2600226.png)
![2-[(2,4-Dichlorobenzoyl)amino]propanoic acid](/img/structure/B2600227.png)
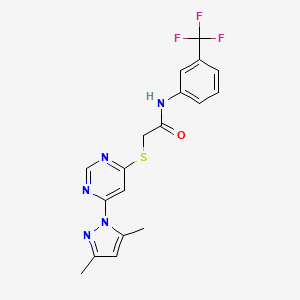
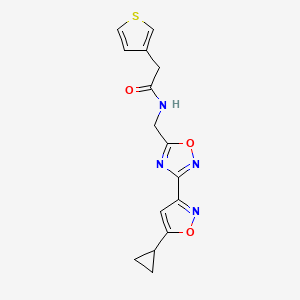
![(3Z)-3-[[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-2-methoxyphenyl]methylidene]-1H-indol-2-one](/img/structure/B2600230.png)
![N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2600233.png)
